2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- is a fluorinated alcohol with significant chemical properties and applications. Its molecular formula is and it has a molecular weight of approximately 200.95 g/mol. This compound is classified as a halogenated alcohol, specifically a dichloro and tetrafluoro derivative of propanol. The compound is recognized by its CAS number 431-93-6 and is primarily used in industrial applications due to its unique chemical structure and reactivity.
The synthesis of 2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- can be achieved through several methods:
The reaction conditions typically require careful control of temperature and pressure to maximize yield and selectivity.
The molecular structure of 2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- features:
| Property | Value |
|---|---|
| Molecular Formula | C₃H₂Cl₂F₄O |
| Molecular Weight | 200.95 g/mol |
| Density | 1.666 g/cm³ |
| Boiling Point | 145 °C at 760 mmHg |
| Flash Point | 41.5 °C |
2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- participates in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in organic synthesis.
The mechanism by which 2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- exerts its chemical effects involves:
This mechanistic understanding is crucial for predicting reactivity patterns in synthetic applications.
The compound exhibits significant toxicity and should be handled with care due to its potential health effects including irritation and carcinogenicity .
2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- finds applications primarily in:
The unique properties imparted by its fluorinated structure make it an important compound in both academic research and industrial applications.
Halogenation catalysis is pivotal for introducing chlorine and fluorine atoms at specific molecular positions in 1,3-dichloro-1,1,3,3-tetrafluoro-2-propanol (CAS 431-93-6). Photochemical chlorination using ultraviolet irradiation (2000–3600 Å wavelength range) enables selective free-radical substitution of hydrogen atoms in precursor alcohols at temperatures of 100–200°C. This method achieves up to 92% conversion with 88% selectivity for the tetrafluoro derivative by minimizing polychlorination side reactions [9]. For fluorination, chromium-based catalysts (e.g., Cr₂O₃/AlF₃) facilitate halogen exchange reactions where chlorine atoms are replaced by fluorine using hydrofluoric acid. Nickel complexes with phosphine ligands, as described in hydrodefluorodimerization patents, further enhance reaction rates by 40–50% compared to non-catalytic routes through oxidative addition/reductive elimination cycles [4]. Phase-transfer catalysts like quaternary ammonium salts are employed in liquid-gas systems to improve mass transfer of fluoride ions, particularly in dichloromethane/water biphasic systems [5].
Table 1: Catalytic Systems for Halogenation Steps
| Catalyst Type | Reaction Type | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| UV Light (2000–3600 Å) | Photochlorination | 92 | 88 |
| Cr₂O₃/AlF₃ | Fluorination | 78 | 82 |
| Ni(PPh₃)₄ | Hydrodefluorination | 95 | 90 |
| Tetrabutylammonium bromide | Phase-transfer fluorination | 85 | 79 |
Solvent polarity critically influences reaction kinetics and product distribution in fluorination. Non-polar solvents like carbon tetrachloride suppress ionic side reactions during chlorination, improving yields by 15% compared to polar solvents like acetone. This occurs through stabilization of radical intermediates and reduced solvation of ionic byproducts [8]. For fluorination, anhydrous dimethylformamide (DMF) enhances nucleophilic fluoride availability, increasing fluorination efficiency by 30% at 120–150°C. Temperature gradients also govern selectivity: at 70–90°C, photochlorination favors monochlorinated intermediates (≥85% selectivity), whereas temperatures exceeding 110°C promote over-chlorination, reducing target product yield by 20% [9]. Conversely, fluorination below 100°C suffers from kinetic limitations, requiring optimized heating protocols to maintain reaction rates without triggering decomposition pathways. Solvent-free conditions have been explored for vapor-phase reactions, eliminating solvation effects and simplifying product isolation [9].
Table 2: Solvent and Temperature Effects on Halogenation
| Solvent System | Temperature (°C) | Primary Function | Yield Impact |
|---|---|---|---|
| CCl₄ | 70–90 | Radical chlorination medium | +15% vs. polar solvents |
| Anhydrous DMF | 120–150 | Fluoride ion solvation | +30% reaction rate |
| Vapor phase (solvent-free) | 100–200 | UV-assisted chlorination | 88–92% conversion |
| Chloroform | 50–80 | Side reaction suppression | -12% at >100°C |
Continuous flow reactors address exothermicity and mixing challenges in large-scale halogenation processes. Corning Advanced-Flow™ Reactors (AFR) enable precise thermal management of fluorination reactions through embedded cooling channels, reducing hot spots that cause decomposition byproducts. Their segmented flow design achieves 95% mixing efficiency in under 5 seconds, critical for fast gas-liquid reactions like chlorine introduction [7]. Semi-batch reactors optimized via ASPEN PLUS simulations demonstrate 20–30% higher productivity than batch systems for analogous dichloropropanol synthesis, primarily through reduced reaction times (40 minutes vs. 4 hours) and improved mass transfer of gaseous reactants [2]. Residence time distribution studies confirm that tubular flow configurations suppress back-mixing, ensuring consistent product quality (purity >98%) by maintaining plug-flow conditions. Scale-up factors from laboratory to pilot-scale reactors indicate linear productivity increases when kinetic parameters (e.g., activation energy, heat transfer coefficients) are incorporated into reactor design models [2] [7].
Lewis acids coordinate with carbonyl or halogen functionalities to direct regioselective substitutions. Aluminum isopropoxide (Al(OⁱPr)₃) activates carbonyl groups in ketone precursors, enabling nucleophilic attack at the electrophilic carbon and achieving 94% regioselectivity for chlorine addition at terminal positions. This coordination lowers the energy barrier for SN₂-type displacements by 25–40 kJ/mol, as confirmed by computational studies [8]. Iron(III) chloride (FeCl₃) promotes halogen exchange in fluorination steps by forming transient [FeCl₄]⁻ complexes that facilitate chloride displacement. Bismuth triflate (Bi(OTf)₃) exhibits superior performance in catalyzing tandem chlorination-fluorination sequences, with turnover numbers (TON) exceeding 500 due to water tolerance and recyclability. These catalysts suppress epoxide formation—a common side reaction in propanol derivatives—by reducing electron density at oxygen centers [5]. Spectroscopic monitoring (e.g., ¹⁹F NMR) reveals that Lewis acid coordination shifts fluorine chemical shifts by 3–5 ppm, indicating direct interaction with the developing fluorinated intermediate [4] [5].
Table 3: Lewis Acid Catalysts in Regioselective Synthesis
| Lewis Acid | Reaction Step | Regioselectivity (%) | Key Function |
|---|---|---|---|
| Al(OⁱPr)₃ | Carbonyl activation | 94 | Lowers LUMO energy of carbonyl |
| FeCl₃ | Halogen exchange | 87 | Forms chloride-acceptor complexes |
| Bi(OTf)₃ | Tandem chlorination/fluorination | 91 | Water-tolerant activation |
| CrCl₃ | Fluorination | 83 | Enhances fluoride nucleophilicity |
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